molecular formula C13H13NOS B14018879 4-[4-(Methylthio)phenoxy]benzenamine CAS No. 69360-39-0

4-[4-(Methylthio)phenoxy]benzenamine

Katalognummer: B14018879
CAS-Nummer: 69360-39-0
Molekulargewicht: 231.32 g/mol
InChI-Schlüssel: XODIPUPCCUGNDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Methylthio)phenoxy]benzenamine is an organic compound with a complex structure that includes both phenoxy and benzenamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylthio)phenoxy]benzenamine typically involves the reaction of p-chlorphenamidine and p-cresol in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium hydride. The reaction proceeds through an esterification process to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Methylthio)phenoxy]benzenamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: The major products are typically sulfoxides or sulfones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the substituent introduced but often include various substituted phenoxybenzenamines.

Wissenschaftliche Forschungsanwendungen

4-[4-(Methylthio)phenoxy]benzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[4-(Methylthio)phenoxy]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenoxybenzenamine: Similar structure but lacks the methylthio group.

    4-Methylthioaniline: Similar structure but lacks the phenoxy group.

    4-(Methylthio)phenol: Similar structure but lacks the amine group.

Uniqueness

4-[4-(Methylthio)phenoxy]benzenamine is unique due to the presence of both the methylthio and phenoxy groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

69360-39-0

Molekularformel

C13H13NOS

Molekulargewicht

231.32 g/mol

IUPAC-Name

4-(4-methylsulfanylphenoxy)aniline

InChI

InChI=1S/C13H13NOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3

InChI-Schlüssel

XODIPUPCCUGNDD-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.